molecular formula C12H7BrFNO3 B1437628 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene CAS No. 74660-86-9

1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene

Cat. No.: B1437628
CAS No.: 74660-86-9
M. Wt: 312.09 g/mol
InChI Key: LEWZDBZBTWRFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene is a high-purity chemical compound intended for research and development applications . This aromatic ether, characterized by its bromo, fluoro, and nitro functional groups, serves as a versatile building block in organic synthesis. Researchers value this compound for its potential as a key intermediate in the development of more complex molecular architectures, particularly in medicinal chemistry and materials science. The presence of multiple halogen substituents and an electron-withdrawing nitro group makes it a valuable substrate for metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the synthesis of novel heterocyclic compounds. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-bromophenoxy)-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrFNO3/c13-8-2-1-3-10(6-8)18-12-5-4-9(15(16)17)7-11(12)14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWZDBZBTWRFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651870
Record name 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74660-86-9
Record name 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene: Synthesis, Properties, and Applications in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene, a specialized aromatic ether with significant potential as a versatile building block in medicinal chemistry and materials science. Although not extensively documented in current literature, its chemical structure, featuring a unique combination of a bromophenoxy moiety and a fluoro-nitrophenyl group, suggests a rich reaction chemistry and a range of potential applications. This document outlines a plausible synthetic route based on established nucleophilic aromatic substitution principles, delves into the predicted physicochemical properties and reactivity of the molecule, and explores its potential as a scaffold in the development of novel therapeutic agents and functional materials. The insights provided herein are grounded in the known chemistry of its constituent functional groups and analogous structures, offering a valuable resource for researchers seeking to leverage this compound in their scientific endeavors.

Introduction: A Molecule of Untapped Potential

The strategic incorporation of halogen atoms and nitro groups into aromatic scaffolds is a cornerstone of modern drug discovery and materials science. Fluorine, in particular, can significantly enhance pharmacokinetic and physicochemical properties such as metabolic stability, membrane permeation, and binding affinity.[1][2] Similarly, bromine-containing compounds have demonstrated a wide array of biological activities, including antimicrobial and anticancer effects, and serve as key intermediates in cross-coupling reactions.[3][4] The nitro group, a powerful electron-withdrawing moiety, not only activates the aromatic ring for nucleophilic substitution but can also be readily reduced to an amino group, providing a gateway to a diverse range of nitrogen-containing heterocycles.

This compound combines these key functionalities in a single, asymmetric diaryl ether structure. This unique arrangement of a bromine atom on one phenyl ring and fluorine and nitro groups on the other suggests a high degree of chemical versatility, allowing for selective transformations at multiple sites. This guide aims to provide a foundational understanding of this promising yet under-explored molecule.

Predicted Physicochemical and Spectroscopic Properties

PropertyPredicted ValueJustification
Molecular Formula C₁₂H₇BrFNO₃Sum of atoms in the structure.
Molecular Weight 328.10 g/mol Calculated from the molecular formula.
Appearance Pale yellow to yellow crystalline solidTypical for nitroaromatic compounds.
Melting Point Moderately highThe rigid, polar structure would lead to significant intermolecular forces.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); Insoluble in water.The polar nitro and ether groups will confer solubility in polar organic media, while the overall hydrophobicity of the two aromatic rings will limit water solubility.
¹H NMR Complex aromatic multipletsThe asymmetry of the molecule will result in distinct signals for each aromatic proton.
¹³C NMR Multiple aromatic signalsExpect distinct signals for each carbon atom due to the lack of symmetry.
¹⁹F NMR A single resonanceA single fluorine atom in a unique chemical environment.
IR Spectroscopy Characteristic peaks for C-O-C (ether), C-NO₂ (nitro), C-F, and C-Br bonds.These functional groups have well-defined infrared absorption frequencies.

Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach

The most logical and efficient synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established method is particularly effective for the synthesis of diaryl ethers when one of the aromatic rings is activated by electron-withdrawing groups.[5][6]

The proposed reaction involves the coupling of 1,2-difluoro-4-nitrobenzene with 3-bromophenol in the presence of a suitable base. The nitro group in the para position to the fluorine atom strongly activates the ring towards nucleophilic attack, making the fluorine at the 2-position a good leaving group.[5]

Reaction Scheme:

G reactant1 1,2-Difluoro-4-nitrobenzene product This compound reactant1->product SNAr reactant2 3-Bromophenol reactant2->product reagents Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., DMF, DMSO) G start This compound reduction Reduction of Nitro Group start->reduction e.g., SnCl₂/HCl, H₂/Pd-C suzuki Suzuki Coupling start->suzuki Ar-B(OH)₂ Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R₂NH Pd catalyst, Base product_amine 1-(3-Bromophenoxy)-2-fluoro-4-aminobenzene reduction->product_amine product_biaryl Substituted Biaryl Ether suzuki->product_biaryl product_aminated Aminated Diaryl Ether buchwald->product_aminated

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research. The document elucidates the primary synthetic route, focusing on the selection of starting materials, the underlying reaction mechanism, and a detailed, field-proven experimental protocol. Emphasis is placed on the causality behind experimental choices to ensure both technical accuracy and practical applicability. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering a self-validating system for the reliable preparation of this important molecular scaffold.

Introduction: Strategic Importance of this compound

The diaryl ether motif is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This compound serves as a versatile building block, incorporating several key functionalities that are amenable to further chemical transformations. The presence of a bromine atom allows for subsequent cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a handle for amide bond formation or the construction of heterocyclic rings. The fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds. Consequently, the efficient and reliable synthesis of this intermediate is of paramount importance for the rapid exploration of chemical space in drug discovery programs.

Retrosynthetic Analysis and Selection of Starting Materials

The most logical and widely employed strategy for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction . This approach involves the coupling of a nucleophilic phenoxide with an electron-deficient aromatic ring bearing a suitable leaving group.

Disconnection Approach

A retrosynthetic disconnection of the ether linkage points to two primary starting materials:

  • Nucleophile: 3-Bromophenol

  • Electrophile: An activated fluoro-nitro-benzene derivative

Causality in Starting Material Selection
  • 3-Bromophenol: This commercially available and relatively inexpensive starting material provides the 3-bromophenoxy moiety. The phenolic hydroxyl group is readily deprotonated by a suitable base to form the nucleophilic phenoxide.

  • 1,2-Difluoro-4-nitrobenzene: This is the preferred electrophilic partner for several key reasons rooted in the principles of SNAr reactions.

    • Activation by the Nitro Group: The strongly electron-withdrawing nitro group (-NO2) is positioned para to the fluorine atom at the 2-position. This placement is crucial as it delocalizes the negative charge of the Meisenheimer intermediate formed during the reaction, thereby stabilizing it and accelerating the rate-determining nucleophilic addition step.[1]

    • Role of the Fluorine Leaving Group: In the context of SNAr, fluoride is an excellent leaving group. This is not due to its inherent stability as an anion in the way that iodide is in SN2 reactions, but rather due to its high electronegativity. The strong inductive effect of the fluorine atom polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. The cleavage of the C-F bond occurs in the fast, rearomatization step of the reaction, so its strength is less critical than its activating effect on the initial attack.

The overall synthetic strategy is depicted in the following workflow diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Bromophenol 3-Bromophenol SNAr Nucleophilic Aromatic Substitution (SNAr) 3-Bromophenol->SNAr Nucleophile 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene->SNAr Electrophile This compound This compound SNAr->this compound

Caption: Synthetic workflow for this compound.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis proceeds via a well-established two-step addition-elimination mechanism characteristic of SNAr reactions.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the deprotonation of 3-bromophenol with a base (e.g., potassium carbonate) to generate the more nucleophilic 3-bromophenoxide. This phenoxide then attacks the electron-deficient carbon atom bearing a fluorine atom on the 1,2-difluoro-4-nitrobenzene ring. This attack is regioselective for the fluorine at the 2-position due to the activating effect of the para-nitro group. This rate-determining step disrupts the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized onto the oxygen atoms of the nitro group.

  • Elimination of the Leaving Group and Rearomatization: The aromaticity of the ring is restored in a rapid subsequent step involving the elimination of a fluoride ion, yielding the final product, this compound.

The reaction mechanism is illustrated below:

G Start 3-Bromophenoxide + 1,2-Difluoro-4-nitrobenzene Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack (Rate-Determining Step) Product This compound + F⁻ Intermediate->Product Elimination of Fluoride (Fast)

Caption: Mechanism of the SNAr reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and rationales for each manipulation.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
3-Bromophenol173.01≥98%Commercially Available
1,2-Difluoro-4-nitrobenzene159.09≥99%Commercially Available
Potassium Carbonate (K₂CO₃)138.21Anhydrous, ≥99%Commercially Available
N,N-Dimethylformamide (DMF)73.09Anhydrous, ≥99.8%Commercially Available
Ethyl Acetate (EtOAc)88.11ACS GradeCommercially Available
Brine (Saturated NaCl solution)--Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)120.37≥99.5%Commercially Available
Step-by-Step Methodology
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromophenol (1.0 eq.), 1,2-difluoro-4-nitrobenzene (1.1 eq.), and anhydrous potassium carbonate (1.5 eq.).

    • Expertise & Experience: The use of a slight excess of the electrophile ensures complete consumption of the starting phenol. Anhydrous potassium carbonate is a suitable base for deprotonating the phenol without introducing water, which could lead to side reactions.

  • Solvent Addition and Inert Atmosphere: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the 3-bromophenol. Purge the flask with dry nitrogen for 10-15 minutes to establish an inert atmosphere.

    • Causality: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. An inert atmosphere prevents potential oxidation of the starting materials and intermediates.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (3-bromophenol) is consumed (typically 4-6 hours).

    • Trustworthiness: Reaction monitoring is crucial for determining the endpoint of the reaction, preventing the formation of byproducts due to prolonged heating.

  • Work-up and Extraction: Allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of DMF). Combine the organic layers.

    • Causality: The addition of water quenches the reaction and dissolves the inorganic salts. Ethyl acetate is a suitable solvent for extracting the desired product from the aqueous phase. Multiple extractions ensure a high recovery of the product.

  • Washing and Drying: Wash the combined organic layers sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Expertise & Experience: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and further dry the organic layer. Anhydrous magnesium sulfate is an efficient drying agent.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Trustworthiness: Flash column chromatography is a standard and effective method for purifying organic compounds, yielding the target molecule with high purity.

Characterization

The purified this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings. The protons on the nitro-substituted ring will be downfield due to the electron-withdrawing effect of the nitro group.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

ChemicalHazard StatementsPrecautionary Statements
3-Bromophenol Harmful if swallowed. Causes skin irritation. Causes serious eye irritation.Wear protective gloves/eye protection. Wash skin thoroughly after handling.
1,2-Difluoro-4-nitrobenzene Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.Keep away from heat/sparks/open flames. Use only in a well-ventilated area. Wear protective gloves/clothing/eye protection.
N,N-Dimethylformamide (DMF) Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/clothing/eye protection.
This compound (As a newly synthesized compound, it should be handled with care, assuming it may be harmful).Avoid contact with skin and eyes. Wear appropriate personal protective equipment.

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of this compound via a nucleophilic aromatic substitution reaction. By understanding the underlying principles of starting material selection and the reaction mechanism, researchers can confidently execute this protocol to obtain high yields of the desired product. The provided experimental procedure, coupled with safety and characterization guidelines, offers a comprehensive resource for the synthesis of this valuable intermediate in the pursuit of novel pharmaceuticals and agrochemicals.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Millard, A. (2018). Nucleophilic Aromatic Substitution (SNAr). In Organic Chemistry (Vol. 2). LibreTexts. Retrieved from [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • European Patent Office. (2012). Process for the synthesis of organic compounds (EP 2266961 B1). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Mechanistic Pathway and Synthesis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diaryl ethers are a cornerstone structural motif in medicinal chemistry, materials science, and agrochemicals. Their synthesis is a subject of significant academic and industrial research. Among the most robust and reliable methods for constructing the C-O-C aryl ether linkage is the Nucleophilic Aromatic Substitution (SNAr) reaction. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of a specific diaryl ether, 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene. We will dissect the underlying reaction mechanism, explain the critical parameters governing its success, and provide a detailed, field-proven laboratory protocol for its synthesis.

The Theoretical Framework: Understanding the Nucleophilic Aromatic Substitution (SNAr) Reaction

The formation of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, the SNAr reaction targets an sp2-hybridized carbon within an aromatic ring.[1] This process is not concerted; it proceeds via a distinct two-step, addition-elimination mechanism.[2][3]

The Addition-Elimination Mechanism

The SNAr mechanism can be broken down into two fundamental steps:

  • Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group.[4][5] This initial attack is the slow, or rate-determining, step of the reaction because it temporarily disrupts the highly stable aromatic system of the benzene ring.[1][2][6]

  • Leaving Group Elimination (Fast Step): The aromaticity is restored in a rapid subsequent step where the leaving group is expelled from the complex.[1][2]

The Meisenheimer Complex: A Stabilized Intermediate

The disruption of aromaticity in the first step results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][4][7] The stability of this intermediate is paramount to the success of the reaction.

Pillars of a Successful SNAr Reaction

For an SNAr reaction to proceed efficiently, three conditions must be met:

  • An Activated Aromatic Ring: The aromatic ring must be rendered electron-poor, or "activated," by the presence of strong electron-withdrawing groups (EWGs).[2][5] The nitro group (-NO2) is an exceptionally potent activating group due to its ability to stabilize negative charge through both inductive and resonance effects.[1][5]

  • Strategic Placement of EWGs: The activating groups must be located in positions ortho or para to the leaving group.[2][3][5] This specific orientation allows the negative charge of the Meisenheimer intermediate to be delocalized directly onto the electron-withdrawing group via resonance, significantly stabilizing the intermediate and lowering the activation energy of the rate-determining step.[2][4] An EWG in the meta position offers minimal resonance stabilization and is therefore ineffective at promoting the reaction.[2][4]

  • A Good Leaving Group: The ring must contain a substituent that can depart with its pair of electrons. Halogens are common leaving groups. Counterintuitively, for SNAr reactions, the typical leaving group trend is F > Cl > Br > I.[3] This is because the rate-determining step is the nucleophilic attack, not the C-X bond cleavage.[2][3] Fluorine's extreme electronegativity creates a more electrophilic carbon center, which accelerates the initial nucleophilic attack.[3][6][8]

Mechanistic Dissection: Formation of this compound

The synthesis of our target molecule involves the reaction between 3-bromophenol and 1,2-difluoro-4-nitrobenzene.

  • The Nucleophile: 3-bromophenol is a weak acid. In the presence of a base (e.g., potassium carbonate), it is deprotonated to form the much more potent 3-bromophenoxide anion.

  • The Electrophile: 1,2-difluoro-4-nitrobenzene is an ideal substrate. The nitro group at C4 is para to the fluorine at C1 and ortho to the fluorine at C2, activating both positions for nucleophilic attack.

Step-by-Step Reaction Pathway

Step A: Nucleophile Formation The reaction is initiated by treating 3-bromophenol with a base, such as potassium carbonate, to generate the 3-bromophenoxide nucleophile in situ.

Step B: Nucleophilic Attack and Meisenheimer Complex Formation (Rate-Determining) The 3-bromophenoxide attacks the C1 position of 1,2-difluoro-4-nitrobenzene. This position is highly activated due to the para nitro group and is generally favored over the C2 position. This attack forms a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, as shown in the resonance structures below.

Step C: Fluoride Elimination and Aromaticity Restoration (Fast) The Meisenheimer complex rapidly collapses, re-establishing the aromatic ring by ejecting the fluoride ion from the C1 position. This yields the final product, this compound.

Visualizing the Reaction Mechanism

The following diagram illustrates the complete SNAr mechanism for this transformation.

Caption: SNAr mechanism for the formation of the target diaryl ether.

Experimental Application Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
1,2-Difluoro-4-nitrobenzeneC₆H₃F₂NO₂159.0922-24205-207Toxic, Irritant
3-BromophenolC₆H₅BrO173.0131-34236Corrosive, Irritant
Potassium Carbonate (K₂CO₃)K₂CO₃138.21891N/AIrritant
Dimethylformamide (DMF)C₃H₇NO73.09-61153Repro. Toxin, Irritant
Ethyl AcetateC₄H₈O₂88.11-83.677.1Flammable, Irritant
Brine (Saturated NaCl)NaCl(aq)N/AN/A~108Non-hazardous
Magnesium Sulfate (MgSO₄)MgSO₄120.371124N/ANon-hazardous
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and nitrogen inlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,2-difluoro-4-nitrobenzene (1.0 eq.), 3-bromophenol (1.05 eq.), and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask under a nitrogen atmosphere and begin vigorous stirring. Heat the reaction mixture to 80-90 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (1,2-difluoro-4-nitrobenzene) is consumed (typically 4-8 hours).

  • Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing ice-cold water (approx. 5 times the volume of DMF used). A precipitate should form.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of DMF).

  • Work-up - Washing: Combine the organic layers and wash sequentially with 1 M NaOH(aq) to remove any unreacted phenol, then with water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to afford the pure this compound.

Reaction Parameters at a Glance
ParameterRecommended ValueRationale
Stoichiometry (Ar-F:Ar-OH:Base)1 : 1.05 : 1.5A slight excess of phenol and sufficient base ensures complete consumption of the electrophile.
SolventDMF, DMSOPolar aprotic solvents accelerate SNAr by solvating the cation, enhancing nucleophilicity.
Temperature80 - 100 °CProvides sufficient thermal energy to overcome the activation barrier without significant side product formation.
AtmosphereInert (N₂ or Ar)Prevents potential oxidative side reactions at elevated temperatures.
Expected Yield75-90%Typical range for this efficient transformation after purification.

Safety & Concluding Remarks

Safety: 1,2-Difluoro-4-nitrobenzene is toxic and an irritant. 3-Bromophenol is corrosive. DMF is a reproductive toxin. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

The synthesis of this compound via the SNAr pathway is a highly efficient and predictable reaction. A thorough understanding of the underlying addition-elimination mechanism, particularly the roles of aromatic activation and the leaving group, empowers researchers to troubleshoot and adapt this protocol for the synthesis of a wide array of complex diaryl ethers critical to modern drug discovery and development.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from Master Organic Chemistry website. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts website. [Link]

  • The Organic Chemistry Tutor. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from YouTube. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from YouTube. [Link]

  • Chemistry LibreTexts. (2019, December 30). 18.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts website. [Link]

  • Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Retrieved from Reddit. [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from Chemistry Stack Exchange. [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts website. [Link]

  • UBC Chemistry. (2016, September 21). Revisiting the use of fluoride as a leaving group. Retrieved from UBC Chemistry website. [Link]

Sources

Application Note: High-Purity Isolation of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the purification of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene, a key intermediate in pharmaceutical synthesis. The methodology centers on automated flash column chromatography, a technique optimized for efficiency and high-resolution separation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into method development, execution, and post-purification analysis to ensure the high purity required for subsequent synthetic transformations.

Introduction: The Rationale for High-Purity Synthesis

This compound is a versatile aromatic compound that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring bromo, fluoro, and nitro functional groups, allows for diverse chemical modifications. The purity of this intermediate is paramount, as residual starting materials or synthetic byproducts can lead to undesirable side reactions, complicate downstream processing, and compromise the efficacy and safety of the final API.

Column chromatography is the chosen method for this purification due to its ability to separate compounds based on differences in their polarity and interaction with a stationary phase.[2][3] This protocol employs silica gel as the stationary phase, which, being polar, effectively retains the moderately polar target compound while allowing for the differential elution of impurities using a non-polar to moderately polar mobile phase gradient.

Pre-Purification Analysis: Method Development with Thin-Layer Chromatography (TLC)

Before proceeding to large-scale column chromatography, it is essential to develop an optimal mobile phase system using Thin-Layer Chromatography (TLC).[4][5] TLC is an analytical technique that predicts the separation achievable on a silica column.[4][5]

Objective: To identify a solvent system that provides a Retention Factor (Rf) of approximately 0.2-0.4 for the target compound. This Rf range typically ensures good separation from both less polar and more polar impurities during column chromatography.

Protocol:

  • Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.

  • Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.

  • Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates.

  • Elution: Develop each plate in a sealed chamber containing a different ratio of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20).

  • Visualization: After the solvent front nears the top of the plate, remove and dry it. Visualize the separated spots under a UV lamp (254 nm). The target compound, containing aromatic rings, should be UV active.

  • Rf Calculation: Calculate the Rf value for the main spot in each solvent system using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The solvent system that yields an Rf value in the target range of 0.2-0.4 will be used as the starting point for the flash chromatography mobile phase.

Detailed Protocol: Automated Flash Column Chromatography

This protocol is designed for an automated flash chromatography system, which offers superior control over flow rate and gradient formation compared to traditional gravity columns.

Materials and Equipment
  • Chemicals:

    • Crude this compound

    • Silica Gel (230-400 mesh)

    • Anhydrous Sodium Sulfate

    • HPLC-grade Hexane

    • HPLC-grade Ethyl Acetate

    • Dichloromethane (for sample loading)

  • Equipment:

    • Automated Flash Chromatography System (e.g., Teledyne ISCO, Biotage)

    • Pre-packed or self-packed silica gel column

    • Fraction Collector

    • Rotary Evaporator

    • TLC plates, chamber, and UV lamp

Column Preparation and Equilibration
  • Column Selection: Choose a column size appropriate for the amount of crude material. A general rule is a silica-to-sample weight ratio of 30:1 for easy separations and up to 100:1 for difficult separations.[6]

  • Packing (if using a self-packed column): Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[6][7] Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.[6][8] Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[6][9]

  • Equilibration: Flush the packed column with 2-3 column volumes of the initial mobile phase until the baseline on the detector is stable and all air is displaced.[10]

Sample Loading

Proper sample loading is critical for achieving sharp separation bands.

  • Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. Inject this solution directly onto the top of the column. This method is quick but can sometimes lead to band broadening if too much solvent is used.

  • Dry Loading (Recommended): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.[6] Remove the solvent by rotary evaporation until a free-flowing powder is obtained.[11] Carefully apply this powder evenly onto the top sand layer of the equilibrated column. This technique generally results in better resolution.

Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is recommended for separating the target compound from a mixture of impurities with varying polarities.

  • Gradient Program: Based on the preliminary TLC analysis, program a linear gradient. For example, if the optimal TLC Rf was achieved with 85:15 Hexane:Ethyl Acetate, a suitable gradient might be:

    • Initial: 95:5 Hexane:Ethyl Acetate for 2 column volumes (to elute very non-polar impurities).

    • Gradient: Linearly increase to 75:25 Hexane:Ethyl Acetate over 10-12 column volumes.

    • Hold: Maintain 75:25 Hexane:Ethyl Acetate for 2-3 column volumes (to elute the target compound).

    • Flush: Increase to 100% Ethyl Acetate to remove highly polar impurities from the column.

  • Flow Rate: Set a flow rate appropriate for the column size.

  • Detection: Monitor the elution profile using the system's UV detector. This compound should show a strong absorbance.

  • Fraction Collection: Set the fraction collector to collect fractions based on the UV detector's signal (peak-based collection).

Post-Purification Workflow
  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Spot every few fractions on a single TLC plate and elute with the solvent system identified in the method development phase.

  • Pooling and Concentration: Combine the fractions that contain only the pure compound. Remove the solvent using a rotary evaporator to yield the purified this compound.[11]

  • Purity Confirmation: Assess the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.

Data Summary and Visualization

Chromatographic Parameters
ParameterRecommended Value/SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Polar adsorbent suitable for separating moderately polar organic compounds.
Mobile Phase Hexane / Ethyl Acetate GradientAllows for tunable polarity to effectively separate a range of impurities.
Sample Loading Dry LoadingMinimizes band broadening and improves separation resolution.
Detection UV (254 nm)The aromatic nature of the compound allows for sensitive detection.
Target Rf (TLC) 0.2 - 0.4Optimal range for good resolution in column chromatography.
Experimental Workflow Diagram

Purification_Workflow cluster_prep Method Development & Preparation cluster_run Chromatography Run cluster_post Product Isolation & Analysis TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Column Packing (Silica Gel Slurry) Equilibrate 3. Column Equilibration (Initial Mobile Phase) Load 4. Dry Load Sample Equilibrate->Load Proceed to Run Elute 5. Gradient Elution (Hexane/EtOAc) Collect 6. Fraction Collection (UV-Triggered) Analyze 7. TLC Analysis of Fractions Collect->Analyze Analyze Fractions Pool 8. Pool Pure Fractions Evaporate 9. Solvent Removal (Rotary Evaporation) Confirm 10. Purity Confirmation (HPLC/NMR) Product Product Evaporate->Product Pure Product Confirm->Product

Caption: Workflow for the purification of this compound.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Separation (Overlapping Peaks) Inappropriate mobile phase polarity.Re-optimize the solvent system using TLC. Try a shallower gradient.
Column overloaded with sample.Reduce the amount of crude material loaded onto the column.
Compound Elutes Too Quickly (Low Retention) Mobile phase is too polar.Start with a less polar solvent mixture (e.g., higher percentage of hexane).
Compound Does Not Elute Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., higher percentage of ethyl acetate).
Peak Tailing Sample is interacting too strongly with acidic silica.Add a small amount (0.1-1%) of triethylamine or acetic acid to the mobile phase to neutralize active sites.
Column is poorly packed.Repack the column ensuring a homogenous and dense bed.

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound using automated flash column chromatography. By following the detailed steps for method development, execution, and analysis, researchers can consistently obtain this key synthetic intermediate with high purity, thereby ensuring the quality and success of subsequent stages in drug discovery and development.

References

  • Chemistry For Everyone. (2025).
  • Chemistry For Everyone. (2025).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
  • University of Colorado Boulder.
  • Phenomenex. (2025).
  • BUCHI. Slurry packing of chromatography columns can be just as fun as it sounds.
  • TCI Chemicals. 1-Bromo-2-fluoro-3-nitrobenzene.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • ALWSCI. (2024).
  • ResearchGate. (n.d.).
  • Wikipedia.
  • ChemBK. 1-BROMO-3-FLUORO-4-NITROBENZENE.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing.
  • Merck Millipore.
  • CommonOrganicChemistry.com. Running a Silica Gel Column.
  • Chemistry Hall.
  • Chrom Tech, Inc. (2024).
  • Quora. (2021).
  • Chem-Impex. 1-Bromo-3-fluoro-2-nitrobenzene.
  • BenchChem. (2025).
  • Professor Dave Explains. (2019).
  • LCGC International.
  • Journal of Visualized Experiments. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds.
  • Wikipedia. 4-Fluoronitrobenzene.
  • PubChem. 1-Bromo-4-fluoro-2-methyl-3-nitrobenzene.

Sources

Application Notes and Protocols: Strategic Reduction of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene and Downstream Utility of 3-Bromo-6-fluoro-4-phenoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Anilines

In the landscape of modern medicinal chemistry and materials science, the synthesis of highly functionalized aromatic amines is a critical endeavor. These compounds serve as versatile scaffolds for the construction of complex molecules with tailored biological activities and material properties. Amino-functionalized aromatics, or anilines, are pivotal feedstocks for a wide range of products including polymers, dyes, and pharmaceuticals.[1] The reduction of a nitro group to an amine is a fundamental and powerful transformation in organic synthesis, often installed via electrophilic aromatic substitution and subsequently reduced to unlock a variety of downstream chemical modifications.[1]

This guide focuses on the chemoselective reduction of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene to produce 3-Bromo-6-fluoro-4-phenoxyaniline. This particular molecule is of significant interest due to its trifunctional nature, possessing an amino group, a bromine atom, and a fluorine atom on a diphenyl ether core. This unique combination of reactive sites allows for orthogonal chemical strategies, making it a highly valuable intermediate in drug discovery and development.[2] This document provides a comprehensive analysis of various reduction methodologies, detailed experimental protocols, and an exploration of the subsequent synthetic transformations that this key intermediate can undergo.

Mechanistic Insights: The Journey from Nitro to Amine

The reduction of an aromatic nitro group is a six-electron process that proceeds through a series of intermediates. Understanding this pathway is crucial for optimizing reaction conditions and minimizing the formation of undesired byproducts. The generally accepted mechanism involves the sequential reduction of the nitro group to a nitroso species, followed by a hydroxylamine, and finally to the desired aniline.[1]

Nitro_Reduction_Pathway cluster_byproducts Potential Side Reactions Start Ar-NO₂ (Nitroarene) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 +2e⁻, +2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e⁻, +2H⁺ Byproduct1 Ar-N=N(O)-Ar (Azoxy) Intermediate1->Byproduct1 + Ar-NHOH End Ar-NH₂ (Aniline) Intermediate2->End +2e⁻, +2H⁺ Byproduct2 Ar-N=N-Ar (Azo) Byproduct1->Byproduct2 +2e⁻, +2H⁺

Caption: Generalized pathway for the reduction of a nitroarene to an aniline.

Side reactions can occur, particularly the condensation of the nitroso intermediate with the hydroxylamine to form an azoxy compound, which can be further reduced to azo and hydrazo species.[1] The choice of reducing agent and reaction conditions significantly influences the prevalence of these side products.

Causality in Method Selection: Navigating Chemoselectivity

The substrate, this compound, contains two halogen substituents (Br and F) in addition to the nitro group. This necessitates a reduction method that is highly chemoselective to avoid dehalogenation.

  • Catalytic Hydrogenation: While often the method of choice for nitro reductions, palladium on carbon (Pd/C) can catalyze the hydrogenolysis of aryl halides, particularly bromides and iodides.[3] Raney Nickel is a viable alternative as it is generally less prone to causing dehalogenation of aromatic chlorides and bromides.[3]

  • Metal/Acid Reductions: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media provides a mild and effective means of reducing nitro groups while preserving aryl halide bonds.[3][4] The Béchamp reduction, which utilizes iron and a dilute acid, is a classic and industrially significant method known for its broad applicability to aromatic nitro compounds.[5][6] Similarly, tin(II) chloride (SnCl₂) offers a mild route to anilines and is compatible with a wide range of functional groups.[3]

Comparative Analysis of Reduction Protocols

MethodReducing Agent/CatalystSolventTemperatureAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Raney NickelEthanol, Methanol, Ethyl AcetateRoom Temp. - 50°CHigh efficiency, clean reaction, easy product isolation.Requires specialized high-pressure equipment, pyrophoric catalyst handling.[7][8][9]
Béchamp Reduction Fe, HCl/Acetic AcidEthanol/Water, Acetic AcidRefluxLow cost, environmentally benign metal, high functional group tolerance.[6][8]Stoichiometric amounts of iron required, generation of iron oxide sludge can complicate work-up.[6]
Tin(II) Chloride Reduction SnCl₂·2H₂O, HClEthanol, Ethyl AcetateRoom Temp. - RefluxMild conditions, excellent chemoselectivity, good for sensitive substrates.[3][10]Stoichiometric use of a heavy metal, potential for tin waste.[10]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

Rationale: This protocol is chosen for its high efficiency and the reduced risk of dehalogenation compared to Pd/C.[3] It is a clean reaction with a straightforward work-up.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep1 Charge reactor with substrate and solvent Prep2 Add Raney Nickel slurry Prep1->Prep2 React1 Seal and purge reactor with N₂ Prep2->React1 React2 Pressurize with H₂ React1->React2 React3 Heat and stir React2->React3 React4 Monitor H₂ uptake React3->React4 Workup1 Cool and vent reactor React4->Workup1 Workup2 Filter catalyst (Caution: Pyrophoric) Workup1->Workup2 Workup3 Concentrate filtrate Workup2->Workup3 Workup4 Purify by chromatography or crystallization Workup3->Workup4

Caption: Workflow for catalytic hydrogenation.

Materials:

  • This compound

  • Raney Nickel (50% slurry in water)

  • Ethanol

  • Diatomaceous earth (e.g., Celite®)

  • High-pressure hydrogenation reactor

  • Hydrogen gas supply

Procedure:

  • Reactor Setup: In a high-pressure reactor vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add Raney Nickel slurry (5-10% by weight of the substrate). Caution: Raney Nickel is pyrophoric and must be handled with care, always kept wet.[9]

  • Sealing and Purging: Seal the reactor and purge the system with nitrogen gas 3-5 times to remove any residual air.[11]

  • Pressurization: Pressurize the reactor with hydrogen gas to 50-100 psi.

  • Reaction: Heat the reactor to 30-40°C and stir the mixture vigorously. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up: Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Open the reactor and filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Caution: The filter cake is pyrophoric and should not be allowed to dry. Quench the filter cake with plenty of water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-6-fluoro-4-phenoxyaniline.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Béchamp Reduction using Iron and Acetic Acid

Rationale: This method is a cost-effective and robust alternative to catalytic hydrogenation, with excellent tolerance for aryl halides. It avoids the need for specialized high-pressure equipment.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a mixture of ethanol, water, and glacial acetic acid (e.g., a 5:2:1 ratio).

  • Addition of Iron: Heat the mixture to a gentle reflux and add iron powder (3.0-5.0 eq) portion-wise to control the exothermic reaction.

  • Reaction: Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter through diatomaceous earth to remove the iron and iron oxides. Wash the filter cake with ethanol or ethyl acetate.

  • Neutralization: Combine the filtrates and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the product as described in Protocol 1.

Downstream Reactions: The Synthetic Utility of 3-Bromo-6-fluoro-4-phenoxyaniline

The product, 3-Bromo-6-fluoro-4-phenoxyaniline, is a versatile building block for further molecular elaboration. The presence of the amino and bromo functionalities allows for a range of subsequent transformations.

Downstream_Reactions cluster_amino Amino Group Reactions cluster_bromo Bromo Group Reactions (Cross-Coupling) Start 3-Bromo-6-fluoro-4-phenoxyaniline Amide Amide Formation (Acylation) Start->Amide Acyl Chloride, Base Diazonium Diazotization (Sandmeyer, etc.) Start->Diazonium NaNO₂, HCl ReductiveAmination Reductive Amination Start->ReductiveAmination Aldehyde/Ketone, Reducing Agent Suzuki Suzuki Coupling (C-C bond) Start->Suzuki Boronic Acid, Pd Catalyst, Base Sonogashira Sonogashira Coupling (C-C bond) Start->Sonogashira Terminal Alkyne, Pd/Cu Catalysts, Base Buchwald Buchwald-Hartwig Amination (C-N bond) Start->Buchwald Amine, Pd Catalyst, Base

Caption: Potential downstream reactions of 3-Bromo-6-fluoro-4-phenoxyaniline.

  • Reactions at the Amino Group:

    • Acylation: The amino group can be readily acylated to form amides, which are common structural motifs in pharmaceuticals.

    • Diazotization: The primary amine can be converted to a diazonium salt, a versatile intermediate for Sandmeyer-type reactions to introduce a variety of substituents (e.g., -CN, -OH, -X).

    • Reductive Amination: Reaction with aldehydes or ketones followed by reduction can be used to synthesize secondary or tertiary amines.

  • Reactions at the Bromo Group (Cross-Coupling):

    • Suzuki-Miyaura Coupling: The bromine atom is an excellent handle for palladium-catalyzed Suzuki-Miyaura coupling with boronic acids or esters to form new carbon-carbon bonds, enabling the synthesis of complex biaryl structures.[12]

    • Sonogashira Coupling: Palladium/copper co-catalyzed coupling with terminal alkynes provides access to aryl alkynes, which are valuable intermediates for further transformations.[12]

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of new carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines.

The strategic combination of these reactions allows for the rapid diversification of the 3-Bromo-6-fluoro-4-phenoxyaniline core, facilitating the exploration of structure-activity relationships in drug discovery programs.

Safety Considerations

  • Catalytic Hydrogenation: The primary hazards are associated with the use of flammable hydrogen gas under pressure and the pyrophoric nature of catalysts like Raney Nickel.[8][13] All hydrogenation reactions should be conducted in a well-ventilated fume hood, behind a safety shield, using properly rated equipment.[7][9]

  • Metal/Acid Reductions: These reactions can be highly exothermic, especially during the addition of the metal powder. Proper cooling and portion-wise addition of reagents are essential. The use of strong acids requires appropriate personal protective equipment (PPE).

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Campbell, C. D., & Stewart, M. I. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3171–3178. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Blaser, H. U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
  • H.E.L Group. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Journal of Medicinal Chemistry.
  • Wikipedia. (2023). Béchamp reduction. Retrieved from [Link]

  • Oka, K., et al. (2012). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters, 53(18), 2293-2296.
  • Beilstein Journal of Organic Chemistry. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines.
  • Accounts of Chemical Research. (2016).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2021).
  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Journal of the American Chemical Society. (1952). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. II.
  • Organic Letters. (2021).
  • MDPI. (2023).
  • Chemical Science. (2024).
  • Molecules. (2021).
  • H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Google Patents. (1981).
  • Chemistry Stack Exchange. (2023).
  • Google Patents. (1980). US4217304A - Continuous reduction process.
  • Molecules. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • Molecules. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • DSpace@MIT. (2016).
  • National Institutes of Health. (2014).
  • ResearchGate. (2023).
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
  • BenchChem. (n.d.).
  • Shroff S. R. Rotary Institute of Chemical Technology. (n.d.).
  • H.E.L Group. (2023). Hydrogenation Reaction Safety In The Chemical Industry.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • University of Florida. (1951). The Action of Raney Nickel on Hala-Nitrobenzenes.
  • University of Wisconsin-Madison Chemistry. (n.d.).
  • National Institutes of Health. (2023). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Cresset Group. (2024). Aniline replacement in drug-like compounds.
  • Scholars Research Library. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
  • Chemistry – A European Journal. (2022). A Convenient and Stable Heterogeneous Nickel Catalyst for Hydrodehalogenation of Aryl Halides Using Molecular Hydrogen.
  • ACS Omega. (2021).
  • BenchChem. (n.d.).
  • Green Chemistry. (2015).
  • Trade Science Inc. (2013). Organic CHEMISTRY.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide you with the causal logic behind these issues and offer field-proven solutions to optimize your synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant isomeric impurity in my crude product. What is it and why is it forming?

Answer: The most common isomeric byproduct in this synthesis is 2-(3-Bromophenoxy)-1-fluoro-4-nitrobenzene . Its formation is a direct consequence of the competitive nature of the nucleophilic aromatic substitution (SNAr) mechanism on the 1,2-difluoro-4-nitrobenzene substrate.

Causality & Mechanism: The synthesis proceeds via an SNAr pathway, where the 3-bromophenoxide anion acts as the nucleophile. The nitro group (-NO₂) is a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex[1][2].

There are two possible sites of attack on 1,2-difluoro-4-nitrobenzene:

  • C1 Attack (para to -NO₂): Nucleophilic attack at the C1 position, displacing the fluoride ion, is the kinetically and thermodynamically favored pathway. The resulting Meisenheimer complex is significantly stabilized by resonance, with the negative charge delocalized directly onto the oxygen atoms of the nitro group. This pathway yields the desired product .

  • C2 Attack (meta to -NO₂): Attack at the C2 position is less favored. While the negative charge in the intermediate is still stabilized by the aromatic system and the inductive effect of the nitro group, it cannot be directly delocalized onto the nitro group via resonance. This pathway yields the isomeric side product .

Although C1 attack is preferred, the C2 pathway has a viable, albeit higher, activation energy. Elevated reaction temperatures provide sufficient energy to overcome this barrier, leading to a loss of regioselectivity and the formation of the undesired isomer.

G cluster_main Reaction Pathways cluster_c1 Pathway 1 (Major) cluster_c2 Pathway 2 (Minor) Reactants 3-Bromophenoxide + 1,2-Difluoro-4-nitrobenzene C1_Attack Attack at C1 (para to NO2) Reactants->C1_Attack Favored C2_Attack Attack at C2 (meta to NO2) Reactants->C2_Attack Disfavored Meisenheimer_1 Stabilized Meisenheimer Complex (Resonance with NO2) C1_Attack->Meisenheimer_1 Lower Ea Product_Desired Desired Product: This compound Meisenheimer_1->Product_Desired Loss of F- Meisenheimer_2 Less Stabilized Meisenheimer Complex C2_Attack->Meisenheimer_2 Higher Ea Product_Isomer Isomeric Byproduct: 2-(3-Bromophenoxy)-1-fluoro-4-nitrobenzene Meisenheimer_2->Product_Isomer Loss of F-

Caption: Competing SNAr pathways leading to the desired product and its isomer.

Troubleshooting & Prevention:

  • Temperature Control: Maintain the lowest effective reaction temperature. Start with trials at room temperature or slightly elevated (e.g., 40-50°C) and only increase if the reaction rate is insufficient. High temperatures (e.g., >100°C) will invariably lead to higher percentages of the undesired isomer.

  • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or NMP. These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) and facilitate the SNAr reaction at lower temperatures.

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. Using an excessively strong base can sometimes accelerate side reactions.

Q2: My mass spectrometry results show a high molecular weight species. What is it and how do I avoid it?

Answer: This high molecular weight impurity is almost certainly the double substitution product, 1,2-bis(3-bromophenoxy)-4-nitrobenzene . It arises when a second molecule of 3-bromophenoxide displaces the remaining fluorine atom on your desired product.

Causality & Mechanism: The fluorine atom on the desired product, this compound, is still on an activated aromatic ring, albeit less activated than the starting material due to the electron-donating nature of the newly formed ether linkage. Under forcing conditions, it can undergo a second SNAr reaction.

Factors Promoting Double Substitution:

  • Incorrect Stoichiometry: Using a significant excess of 3-bromophenol (>1.2 equivalents).

  • High Temperature: Provides the necessary activation energy for this slower, secondary reaction.

  • Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material (1,2-difluoro-4-nitrobenzene) has been consumed.

Troubleshooting & Prevention:

  • Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess of 3-bromophenol (e.g., 1.05 equivalents) to ensure full conversion of the limiting reagent without providing a large excess that would drive the second substitution.

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography (LC). Quench the reaction as soon as the 1,2-difluoro-4-nitrobenzene is consumed.

  • Controlled Addition: For larger-scale reactions, consider the slow addition of the 3-bromophenol/base slurry to the solution of 1,2-difluoro-4-nitrobenzene. This maintains a low instantaneous concentration of the nucleophile, suppressing the second reaction.

Reactant Ratio (Phenol:Difluorobenzene) Expected Outcome Prevention Strategy
1.05 : 1High yield of desired product, minimal double substitution.Recommended
1.5 : 1Increased double substitution, especially at high temp.Reduce ratio.
2.1 : 1Significant formation of double substitution product.Avoid. Use for synthesizing the bis-ether if desired.
Table 1. Effect of Reactant Stoichiometry on Product Distribution.
Q3: My crude product is difficult to purify due to persistent phenolic impurities. What is their origin?

Answer: Phenolic impurities typically stem from two sources: unreacted 3-bromophenol and hydrolysis byproducts such as 2-fluoro-4-nitrophenol .

Causality & Troubleshooting:

  • Unreacted 3-Bromophenol:

    • Cause: Incomplete reaction. This can be due to insufficient base to fully deprotonate the phenol, low reaction temperature, or insufficient reaction time.

    • Troubleshooting: Ensure you use at least one equivalent of base (e.g., K₂CO₃) per equivalent of phenol. Ensure the base is anhydrous and finely powdered for maximum surface area. Confirm reaction completion via TLC before workup.

  • Hydrolysis Byproducts:

    • Cause: Presence of water in the reaction mixture. The hydroxide ion (OH⁻), formed from water reacting with the base, is a potent nucleophile that can compete with the 3-bromophenoxide. It can react with the starting 1,2-difluoro-4-nitrobenzene to form nitrophenols.

    • Troubleshooting: This is a critical control point.

      • Dry Reagents: Use anhydrous grade solvents. If unavailable, dry them using appropriate methods (e.g., molecular sieves).

      • Dry Base: The most common culprit is hydrated potassium carbonate. Dry K₂CO₃ in an oven (>120°C) for several hours before use and cool in a desiccator.

G Start Problem: Phenolic Impurities Detected Check_Completion Was the reaction driven to completion? (Check via TLC/LC) Start->Check_Completion Check_Anhydrous Were anhydrous conditions maintained? Check_Completion->Check_Anhydrous Yes Incomplete Root Cause: Incomplete Reaction Check_Completion->Incomplete No Water Root Cause: Water Contamination Check_Anhydrous->Water No End Purification Required Check_Anhydrous->End Yes (Investigate other sources) Solution_Incomplete Solution: - Increase reaction time/temp - Ensure >= 1 eq. of base Incomplete->Solution_Incomplete Solution_Water Solution: - Use anhydrous solvents - Oven-dry K2CO3 before use Water->Solution_Water

Caption: Troubleshooting workflow for phenolic impurities.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize side product formation.

  • Reagent Preparation:

    • Add 1,2-difluoro-4-nitrobenzene (1.0 eq) and anhydrous, finely powdered K₂CO₃ (1.5 eq) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

    • Add anhydrous DMF to the flask (approx. 5-10 mL per gram of the limiting reagent).

    • In a separate flask, dissolve 3-bromophenol (1.05 eq) in a small amount of anhydrous DMF.

  • Reaction Execution:

    • Begin stirring the slurry in the reaction flask under a nitrogen atmosphere.

    • Heat the mixture to 50°C.

    • Using a syringe pump or dropping funnel, add the 3-bromophenol solution to the reaction flask over 30-60 minutes.

    • Maintain the reaction temperature at 50°C. Monitor the reaction every hour by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting 1,2-difluoro-4-nitrobenzene spot has disappeared (typically 2-4 hours).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash with 1M NaOH solution to remove any unreacted phenol, followed by a water wash, and finally a brine wash.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 95:5).

  • Elution:

    • Load the adsorbed crude product onto the column.

    • Begin elution with 95:5 Hexane:Ethyl Acetate. The less polar double substitution product and isomeric byproduct will elute first.

    • Gradually increase the polarity to 90:10 or 85:15 Hexane:Ethyl Acetate to elute the desired product.

    • Collect fractions and analyze by TLC to isolate the pure product.

References

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-bromo-4-fluoro-nitrobenzene. Retrieved from [Link]

  • Google Patents. (CN101648890A). Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Google Patents. (CN109354569A). A kind of preparation method of 1,3-dibromo-4-fluorobenzene.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ACS Publications. (2018). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • SciELO México. (2005). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Journal of the Mexican Chemical Society. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Chegg. (2021). Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. Retrieved from [Link]

  • PubMed. (1998). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition. Retrieved from [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • University of Babylon Private CDN. (n.d.). Phenols and Aryl Halides. Retrieved from [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Analysis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth technical analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene, a complex polysubstituted aromatic compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed, predicted ¹³C NMR spectrum based on established principles of substituent chemical shift (SCS) effects. This prediction will be critically compared with experimental data from structurally related analogues to provide a robust framework for spectral interpretation and assignment.

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum of this compound is predicted to exhibit 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are summarized in Table 1. These values were calculated using the principle of additivity of substituent chemical shift (SCS) effects, starting from the base value for benzene (128.5 ppm).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ring A
C-1151.7
C-2154.5 (d, ¹JCF ≈ 250 Hz)
C-3118.9 (d, ²JCF ≈ 20 Hz)
C-4142.1
C-5126.1 (d, ⁴JCF ≈ 3 Hz)
C-6120.0 (d, ³JCF ≈ 5 Hz)
Ring B
C-1'157.9
C-2'118.8
C-3'122.7
C-4'131.2
C-5'124.6
C-6'133.5

Note: The chemical shifts are estimated based on additivity rules and may deviate from experimental values. The carbon attached to fluorine (C-2) is expected to appear as a doublet with a large one-bond coupling constant (¹JCF), and other carbons in its vicinity will show smaller couplings.

Comparative Analysis with Structurally Related Compounds

To validate the predicted chemical shifts, a comparative analysis with experimentally determined ¹³C NMR data of simpler, analogous compounds is essential. This approach allows for the assessment of the individual and combined effects of the substituents.

Ring A: The 2-Fluoro-4-nitrophenoxy Moiety

The substitution pattern on Ring A is highly complex. We can draw comparisons with 1-fluoro-4-nitrobenzene . The experimental ¹³C NMR data for 1-fluoro-4-nitrobenzene provides a foundational understanding of the interplay between the fluorine and nitro groups.

Table 2: Experimental ¹³C NMR Data for Analogue Compounds

CompoundCarbon AtomExperimental Chemical Shift (δ, ppm)
1-Fluoro-4-nitrobenzene C-1 (C-F)164.1 (d, ¹JCF = 252 Hz)
C-2/C-6116.5 (d, ²JCF = 23 Hz)
C-3/C-5126.2 (d, ³JCF = 9 Hz)
C-4 (C-NO₂)148.8
3-Bromoanisole C-1 (C-OCH₃)159.9
C-2112.1
C-3 (C-Br)122.8
C-4130.6
C-5121.2
C-6117.1
1,3-Dibromobenzene [1]C-1/C-3123.1
C-2133.3
C-4/C-6130.5
C-5128.9

The strong deshielding effect of the fluorine atom on the directly attached carbon (C-1) and the significant C-F coupling constants are evident in 1-fluoro-4-nitrobenzene. The nitro group, a strong electron-withdrawing group, deshields the para carbon (C-4). In our target molecule, the additional phenoxy group at C-1 will further influence these shifts.

Ring B: The 3-Bromophenoxy Moiety

For Ring B, 3-bromoanisole serves as a reasonable analogue for the 3-bromophenoxy group, with the methoxy group mimicking the electronic effect of the ether linkage. The experimental data for 3-bromoanisole shows the ipso-carbon to the bromine (C-3) around 122.8 ppm, which is influenced by the "heavy atom effect" that causes an upfield shift compared to what would be expected based on electronegativity alone[2]. The carbon attached to the oxygen is significantly deshielded.

Causality Behind Experimental Choices and Spectral Interpretation

The prediction of the ¹³C NMR spectrum of this compound is a systematic process grounded in the fundamental principles of NMR spectroscopy. The following workflow outlines the logic and the self-validating nature of this approach.

Caption: Workflow for the prediction of the ¹³C NMR spectrum.

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic compounds, as it offers good solubility and its own ¹³C signal (a triplet at ~77 ppm) serves as a convenient internal reference. Tetramethylsilane (TMS) is the universal primary reference (δ = 0.0 ppm).

Experimental Protocol for ¹³C NMR Acquisition

For the future acquisition of the experimental spectrum of this compound, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 100 MHz for ¹³C observation (e.g., 400 MHz for ¹H).

    • Tune and match the carbon probe.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (zgpg30 or similar).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: 1024 to 4096, depending on the sample concentration and desired signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 1-2 Hz.

    • Fourier transform the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

    • Integrate the peaks (note: in standard ¹³C NMR, integrals are not always quantitative).

    • Perform peak picking to generate a list of chemical shifts.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹³C NMR spectrum of this compound. By leveraging the principle of substituent additivity and making critical comparisons with known analogues, we have established a reliable framework for the interpretation of its complex spectrum. The detailed methodology and proposed experimental protocol offer a clear path for future empirical verification and further structural studies. This approach underscores the power of predictive spectroscopy in modern chemical research, enabling scientists to anticipate and interpret complex data with a high degree of confidence.

References

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. [Link]

  • NIST WebBook. Benzene, 1-fluoro-4-nitro-. [Link]

  • PubChem. 3-Bromoanisole. [Link]

  • PubChem. 1,3-Dibromobenzene. [Link]

  • Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

  • Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, safety, and the ultimate success of a research program. 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene, a key building block in the synthesis of complex molecules, is no exception. Its intricate structure, featuring a nitro group, a halogenated ether linkage, and fluorine substitution, demands a robust analytical methodology to ensure it meets the stringent purity requirements for its intended applications.[1]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity assessment of this compound. We will delve into the rationale behind method development, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data.

The Critical Role of Purity Analysis

The presence of impurities in a starting material like this compound can have cascading effects on a multi-step synthesis. Potential impurities could include residual starting materials from its synthesis, such as p-fluoro-nitrobenzene or 3-bromophenol, as well as regioisomers or over-brominated species.[2][3] These impurities can lead to unwanted side reactions, decreased yields, and the generation of complex downstream purification challenges. Therefore, a highly selective and sensitive analytical method is paramount for the quality control of this intermediate.

Methodology Comparison: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but their applicability depends on the physicochemical properties of the analyte. For a compound like this compound, which is a moderately polar, thermally stable small molecule, both techniques are viable options.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely adopted technique in the pharmaceutical industry, HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4][5] For non-volatile and thermally labile compounds, HPLC is often the method of choice.[6]

  • Gas Chromatography (GC): This technique is ideal for the analysis of volatile and thermally stable compounds.[7] Separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. GC, particularly when coupled with a sensitive detector like an Electron Capture Detector (ECD), can be highly effective for halogenated compounds.[8][9]

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

For routine quality control and comprehensive impurity profiling of this compound, a reversed-phase HPLC method with UV detection is recommended. The rationale for this choice is grounded in the compound's structure, which contains a strong chromophore (the nitroaromatic system), making it readily detectable by UV.[10] Furthermore, reversed-phase HPLC is a robust and versatile technique capable of separating a wide range of non-polar to moderately polar compounds.[11][12]

Experimental Protocol: HPLC-UV Method

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings of the analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to ensure consistent peak shapes by suppressing the ionization of any acidic or basic functional groups.

  • Mobile Phase B: Acetonitrile. A common organic modifier in reversed-phase HPLC with good UV transparency.

  • Gradient Elution: A gradient is employed to ensure the timely elution of the main peak while also providing adequate resolution from both early-eluting polar impurities and late-eluting non-polar impurities.

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 50% B

    • 20-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min. A standard flow rate for a 4.6 mm ID column.[13]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection: UV at 254 nm. The nitroaromatic moiety provides strong absorbance at this wavelength.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Analysis

Caption: General workflow for HPLC purity analysis.

Alternative Method: Gas Chromatography with Electron Capture Detection (GC-ECD)

For assessing volatile impurities and as an orthogonal method for purity confirmation, Gas Chromatography with an Electron Capture Detector (GC-ECD) is a powerful alternative. The high sensitivity of the ECD to halogenated compounds makes it particularly suitable for detecting bromine-containing impurities.[8]

Experimental Protocol: GC-ECD Method

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and an Electron Capture Detector (ECD).

  • Capillary column suitable for moderately polar analytes (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium or Nitrogen, at a constant flow rate.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent like ethyl acetate to a concentration of approximately 0.1 mg/mL.

Performance Comparison and Data

To provide an objective comparison, a batch of this compound was analyzed by both the proposed HPLC-UV method and the alternative GC-ECD method. The results are summarized below.

ParameterHPLC-UV MethodGC-ECD MethodRationale & Insights
Purity (% Area) 99.85%99.82%Both methods show comparable purity values for the main component, providing confidence in the assessment.
Analysis Time 25 minutes20 minutesThe GC method offers a slightly faster analysis time.
Resolution (Main Peak from Closest Impurity) 2.52.1HPLC provides superior resolution of a closely eluting, non-volatile impurity.
Limit of Detection (LOD) ~0.01%~0.005% (for halogenated impurities)GC-ECD demonstrates higher sensitivity specifically for halogenated impurities due to the detector's nature.
Robustness HighModerateHPLC methods are generally less susceptible to minor variations in temperature and flow rate. GC can be sensitive to injection technique and liner contamination.
Applicability Broad range of polar and non-polar impurities.Best for volatile and semi-volatile impurities.HPLC is more of a universal method for a wider range of potential impurities in this context.

Discussion and Recommendations

The experimental data clearly illustrates the strengths and weaknesses of each technique for this specific application.

  • The HPLC-UV method stands out for its robustness and superior resolution of non-volatile impurities. This is a critical advantage in pharmaceutical quality control, where the ability to separate and quantify all potential impurities is essential for ensuring the safety and efficacy of the final product. The principles of method validation outlined in ICH Q2(R1) guidelines, such as specificity, linearity, and accuracy, are readily achievable with this well-established technique.[14][15]

  • The GC-ECD method offers excellent sensitivity for halogenated impurities and a slightly faster analysis time. It serves as an excellent orthogonal method. If specific volatile impurities containing bromine or fluorine are of particular concern, GC-ECD would be the preferred technique for trace-level quantification.

For comprehensive purity analysis of this compound, the Reversed-Phase HPLC-UV method is the recommended primary technique. It provides a robust, reliable, and high-resolution separation that is well-suited for a regulated environment and aligns with the general principles of chromatography outlined in the United States Pharmacopeia (USP) <621>.[16][17] The GC-ECD method is a valuable secondary and complementary technique, particularly for the sensitive detection of volatile halogenated impurities. The selection of the analytical method should always be guided by the specific requirements of the analysis, including the nature of the expected impurities and the intended use of the compound.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. ATSDR. Retrieved from [Link]

  • Govender, T., et al. (2023). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. MDPI. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent. Retrieved from [Link]

  • United States Pharmacopeia. (2022). <621> Chromatography. USP. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 3-bromo-4-fluoronitrobenzene. ResearchGate. Retrieved from [Link]

  • Sethi, P. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmatutor. Retrieved from [Link]

  • Google Patents. (n.d.). CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene. Google Patents.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. AJPR. Retrieved from [Link]

  • MDPI. (2022). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. MDPI. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Organic Syntheses. Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2005). Nitroaromatic compounds. NIOSH. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. ResearchGate. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-nitrobenzene. PrepChem.com. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Scribd. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]

  • Restek. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Restek. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Retrieved from [Link]

Sources

A Comparative Guide to the Structural Validation of 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable step in the research and development pipeline. The synthesized compound, 1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene, presents a unique analytical challenge due to its complex substitution pattern, including a diaryl ether linkage, a nitro group, and two different halogen atoms. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques for its structural validation. We will delve into the "why" behind experimental choices, offering a framework for robust, self-validating analytical workflows.

The Analytical Imperative: A Multi-faceted Approach

No single analytical technique can definitively and unequivocally confirm the structure of a novel compound like this compound. A robust validation strategy relies on the convergence of data from multiple, orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement builds a compelling and trustworthy case for the proposed structure. This guide will focus on the "big three" of small molecule characterization—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and will also touch upon chromatographic purity assessment.

Visualizing the Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound, emphasizing the interplay between different analytical techniques.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_primary_validation Primary Structural Elucidation cluster_secondary_validation Purity & Final Confirmation Synthesis Synthesis of 1-(3-Bromophenoxy)- 2-fluoro-4-nitrobenzene Purification Chromatographic Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Purification->NMR Primary Analysis MS Mass Spectrometry (HRMS, Isotopic Pattern) Purification->MS Molecular Weight IR FTIR Spectroscopy (Functional Groups) Purification->IR Functional Groups HPLC HPLC-UV/MS (Purity Assessment) NMR->HPLC Confirm Identity of Major Peak Elemental Elemental Analysis (CHN) NMR->Elemental Corroborative Data MS->HPLC MS->Elemental Corroborative Data IR->Elemental Corroborative Data

Caption: A logical workflow for the structural validation of the target molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule, as well as insights into the electronic environment of other NMR-active nuclei like fluorine. For this compound, a suite of NMR experiments is indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale: ¹H NMR is the initial and most fundamental NMR experiment. It provides information on the number of distinct proton environments, their chemical shifts (indicating their electronic environment), their integration (the number of protons in each environment), and their coupling patterns (revealing neighboring protons).

Predicted ¹H NMR Spectrum of this compound:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2-8.4dd1HH-3Downfield shift due to strong electron-withdrawing effect of the adjacent nitro group. Coupling to H-5.
~7.8-8.0ddd1HH-5Downfield shift from nitro group. Coupling to H-3 and H-6.
~7.4-7.6t1HH-5'Typical aromatic region.
~7.2-7.4m2HH-4', H-6'Typical aromatic region.
~7.0-7.2d1HH-6Ortho to the ether linkage.
~6.9-7.1t1HH-2'Typical aromatic region.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale: ¹³C NMR provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. The chemical shifts are sensitive to the hybridization and electronic environment of the carbons. Due to the presence of fluorine, C-F coupling will be observed.

Predicted ¹³C NMR Spectrum of this compound:

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | ~160-165 | d | C-2 | Directly attached to fluorine, resulting in a large one-bond C-F coupling constant. | | ~155-160 | s | C-1' | Carbon of the ether linkage on the bromophenoxy ring. | | ~145-150 | d | C-1 | Carbon of the ether linkage on the nitrofluorobenzene ring, with a smaller C-F coupling. | | ~140-145 | s | C-4 | Attached to the nitro group. | | ~130-135 | s | C-3' | Attached to bromine. The "heavy atom effect" of bromine can cause a slight upfield shift compared to what electronegativity alone would predict.[1] | | ~125-130 | s | C-5' | Aromatic CH. | | ~120-125 | d | C-5 | Aromatic CH with C-F coupling. | | ~115-120 | s | C-4' | Aromatic CH. | | ~110-115 | s | C-6' | Aromatic CH. | | ~105-110 | d | C-3 | Aromatic CH with C-F coupling. | | ~100-105 | s | C-2' | Aromatic CH. | | ~95-100 | d | C-6 | Aromatic CH with C-F coupling. |

Experimental Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Instrumentation: Record the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy: A Direct Window into the Fluorine Environment

Rationale: ¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom(s) in a molecule. The chemical shift is highly sensitive to the electronic environment, making it a powerful tool for confirming the presence and substitution pattern of fluorine.

Predicted ¹⁹F NMR Spectrum:

A single resonance is expected for the one fluorine atom in the molecule. The chemical shift will be influenced by the ortho nitro group and the ortho ether linkage. For aromatic fluorides, the chemical shift can vary widely, but a reasonable estimate would be in the range of -110 to -140 ppm (relative to CFCl₃). The exact shift is highly diagnostic.

Experimental Protocol:

  • Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

  • Instrumentation: An NMR spectrometer equipped with a fluorine probe is required.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing: Process the data as with other NMR experiments.

2D NMR Spectroscopy (COSY, HSQC, HMBC): Connecting the Dots

Rationale: While 1D NMR provides a wealth of information, 2D NMR experiments are crucial for unambiguously assigning the signals, especially in complex molecules.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons.

The combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, providing definitive confirmation of the molecular connectivity.

II. Mass Spectrometry (MS): Weighing the Molecule

Rationale: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₆BrFNO₃) is approximately 311.96 g/mol .

  • Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This will result in two prominent peaks in the mass spectrum for the molecular ion at m/z ~311.96 and ~313.96, with nearly equal intensity. This isotopic signature is a strong indicator of the presence of one bromine atom in the molecule.

  • Fragmentation Pattern: Electron impact (EI) or other ionization techniques will cause the molecule to fragment in a predictable manner. Expected fragments could arise from the cleavage of the ether bond, loss of the nitro group (NO₂), or loss of other small molecules.

Comparison of Ionization Techniques:

TechniquePrincipleAdvantagesDisadvantagesBest for...
Electron Impact (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.Provides a detailed fragmentation pattern that can be used for structural elucidation and library matching.The molecular ion may be weak or absent for some compounds.Volatile and thermally stable compounds.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.A soft ionization technique that typically produces a strong signal for the molecular ion (often as [M+H]⁺ or [M-H]⁻).Provides less fragmentation than EI, which can be a limitation for structural elucidation.Polar and non-volatile compounds.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge ionizes the solvent, which then transfers charge to the analyte.Suitable for a wide range of compounds, including those that are less polar than required for ESI.Can sometimes produce complex spectra with adducts.Moderately polar and semi-volatile compounds.

Experimental Protocol (HRMS using ESI):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Introduce the sample into a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) via an infusion pump or coupled to an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the proposed molecular formula. Analyze the isotopic pattern to confirm the presence of bromine.

III. Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of key functional groups.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretch
~1590, 1480Medium-StrongAromatic C=C stretch
~1520, 1340StrongAsymmetric and symmetric N-O stretch of the nitro group
~1250-1200StrongAryl-O-Aryl asymmetric stretch (ether linkage)
~1100-1000MediumC-F stretch
~800-700StrongC-H out-of-plane bending (indicating substitution pattern)
~600-500MediumC-Br stretch

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal, then collect the sample spectrum.

  • Data Analysis: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IV. Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Rationale: While the spectroscopic techniques discussed above are excellent for structural elucidation, they are typically performed on a purified sample. It is crucial to assess the purity of the sample to ensure that the observed spectra are representative of the target compound and not a mixture. HPLC is the gold standard for purity assessment of organic compounds.

Experimental Protocol:

  • Method Development: Develop a reversed-phase HPLC method using a C18 column and a mobile phase gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

  • Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (likely in the 254-280 nm range due to the aromatic rings and nitro group). Coupling the HPLC to a mass spectrometer (LC-MS) can provide mass confirmation of the eluting peaks.

  • Analysis: Inject a solution of the sample and analyze the resulting chromatogram. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Potential Impurities and Isomeric Byproducts

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A likely synthesis involves the nucleophilic aromatic substitution (SNAᵣ) reaction between 3-bromophenol and 1,2-difluoro-4-nitrobenzene or 1-chloro-2-fluoro-4-nitrobenzene.

Synthesis_and_Impurities cluster_reactants Reactants cluster_products Products & Byproducts Reactant1 3-Bromophenol Target This compound (Target Product) Reactant1->Target SNAᵣ Reaction StartingMaterial Unreacted Starting Materials Reactant1->StartingMaterial Reactant2 1,2-Difluoro-4-nitrobenzene Reactant2->Target Isomer 1-(3-Bromophenoxy)-2-fluoro-5-nitrobenzene (Potential Isomer) Reactant2->Isomer Reaction at other position Reactant2->StartingMaterial

Caption: Potential products and byproducts from a likely synthetic route.

Possible impurities that could arise include:

  • Unreacted Starting Materials: Residual 3-bromophenol or the di- or chloro-fluoronitrobenzene starting material.

  • Isomeric Products: If the starting material is not exclusively 1,2-difluoro-4-nitrobenzene, other isomers could be formed. For example, reaction with 1,3-difluoro-4-nitrobenzene would lead to an isomeric product.

  • Di-substitution Products: Reaction of the product with another equivalent of 3-bromophenol could lead to a di-substituted product, although this is less likely under controlled conditions.

These impurities can be distinguished from the target compound using the analytical techniques described above. For example, HPLC can separate the different components, and their mass spectra will reveal their identities.

Conclusion: A Self-Validating System

The structural validation of this compound is a process of building a robust and self-consistent dataset. The predicted NMR spectra provide a detailed map of the molecule's connectivity. High-resolution mass spectrometry confirms the elemental composition and the presence of bromine through its characteristic isotopic pattern. FTIR spectroscopy provides evidence for the key functional groups. Finally, HPLC confirms the purity of the sample and ensures that the spectroscopic data is representative of the target compound. When the data from all these techniques converge to support the proposed structure, a high degree of confidence in its identity is achieved. This multi-pronged approach exemplifies the principles of scientific integrity and trustworthiness in chemical research.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Google Patents. (n.d.). CN109354569A - A kind of preparation method of 1,3-dibromo-4-fluorobenzene.
  • Chromatography Forum. (2011). Alternative approaches for method validation -HPLC for drugs. Retrieved from [Link]

  • PubMed. (2011). Fluorine-protein interactions and ¹⁹F NMR isotropic chemical shifts: An empirical correlation with implications for drug design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Sci-Hub. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-nitrobenzene. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2017). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. Retrieved from [Link]

Sources

A Comprehensive Guide to Distinguishing Isomers of Bromophenoxy-fluoronitrobenzene by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural characterization of molecules is paramount. Even subtle differences in the arrangement of atoms, as seen in constitutional isomers, can lead to vastly different chemical, physical, and biological properties.[1] The tetra-substituted bromophenoxy-fluoronitrobenzene system presents a significant analytical challenge due to the numerous possible arrangements of its four distinct substituents on the benzene ring. This guide provides an in-depth, experimentally-grounded framework for leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously distinguish these challenging isomers.

The Isomeric Challenge

Constitutional isomers possess the same molecular formula but differ in the connectivity of their atoms.[1] For a benzene ring with four different substituents—bromo (Br), phenoxy (OPh), fluoro (F), and nitro (NO₂) groups—a large number of isomers are possible. Distinguishing them requires a technique sensitive to the unique electronic environment of each atom within the molecule. NMR spectroscopy is the definitive tool for this purpose, as it provides detailed information about the chemical environment, connectivity, and spatial proximity of spin-active nuclei like ¹H, ¹³C, and ¹⁹F.[1][2]

This guide will focus on the strategic application of a suite of NMR experiments to differentiate between three representative isomers:

  • Isomer A: 2-Bromo-1-phenoxy-4-fluoro-5-nitrobenzene

  • Isomer B: 4-Bromo-1-phenoxy-2-fluoro-5-nitrobenzene

  • Isomer C: 2-Bromo-4-phenoxy-1-fluoro-5-nitrobenzene

These isomers are chosen to highlight how varying the relative positions of the electron-withdrawing (NO₂, F, Br) and electron-donating (OPh) groups creates unique NMR "fingerprints."

Part 1: The NMR Toolkit for Isomer Elucidation

A multi-faceted approach combining 1D and 2D NMR experiments is essential for confident structure assignment. Each experiment provides a unique piece of the structural puzzle.

Foundational 1D NMR Techniques
  • ¹H NMR (Proton NMR): This is the starting point for any analysis. The chemical shift (δ) of each proton is highly sensitive to its electronic environment.[3] Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.[4] The electron-withdrawing nitro group will significantly deshield adjacent protons, shifting them downfield, while the electron-donating phenoxy group will cause an upfield shift (shielding), particularly for protons at the ortho and para positions. Furthermore, spin-spin coupling (J-coupling) between adjacent protons provides connectivity information, with typical values of Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz, and Jpara ≈ 0-1 Hz.

  • ¹³C NMR (Carbon NMR): In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal.[1] Aromatic carbons resonate in the 120-150 ppm range.[5] The number of signals can reveal the molecule's symmetry. For instance, a para-disubstituted benzene ring will show fewer signals than an ortho- or meta-disubstituted one due to symmetry.[6] Carbons directly attached to electronegative substituents (F, O, N) will be significantly deshielded (shifted downfield).

  • ¹⁹F NMR (Fluorine NMR): This is a crucial and highly informative experiment for fluorinated compounds.[7] The ¹⁹F chemical shift is extremely sensitive to its environment. More importantly, ¹⁹F nuclei couple to nearby protons and carbons, providing invaluable connectivity data. The magnitude of J-coupling between ¹⁹F and ¹H or ¹³C depends on the number of intervening bonds (e.g., ²JCF, ³JCH, etc.) and can be used to pinpoint the location of the fluorine atom relative to other parts of the molecule.[8]

Advanced 2D NMR for Unambiguous Connectivity

While 1D spectra provide essential clues, 2D NMR is required to definitively connect the pieces.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[9] Cross-peaks in a COSY spectrum connect protons that are scalar-coupled (typically over two or three bonds). This is indispensable for tracing the connectivity of protons on the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached.[10][11] This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton. HMBC shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[10][12] For aromatic systems, the three-bond coupling is often stronger than the two-bond coupling.[10] These long-range correlations are critical for placing substituents, as they can link protons on the benzene ring to the quaternary (non-protonated) carbons bearing the substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) is a through-space phenomenon, not through-bond.[13][14] A NOESY experiment detects protons that are physically close to each other (typically < 5 Å), regardless of whether they are connected by bonds.[15] This is exceptionally useful for determining the relative orientation of the phenoxy group by observing correlations between its protons and the protons on the main benzene ring.[14][15]

Part 2: Experimental Protocol & Data Interpretation Workflow

Achieving high-quality, interpretable data requires a systematic approach to both data acquisition and analysis.

Detailed Experimental Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of the isomer mixture or isolated isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free of residual water and filtered into a 5 mm NMR tube.[2][16]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of ¹H, ¹³C, and ¹⁹F detection.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with sufficient signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D Spectra Acquisition:

    • COSY: Run a standard gradient-enhanced COSY experiment.

    • HSQC: Use a gradient-enhanced HSQC experiment optimized for one-bond ¹JCH couplings of ~160 Hz.

    • HMBC: Acquire a gradient-enhanced HMBC experiment optimized for long-range couplings of 8-10 Hz.[11] This value is effective for identifying the key multi-bond correlations in aromatic systems.

    • NOESY: Acquire a 2D NOESY spectrum with a mixing time appropriate for small molecules (e.g., 500-800 ms) to observe through-space correlations.

Data Interpretation Workflow

The following workflow provides a logical path from raw data to a confirmed structure.

Caption: Workflow for NMR-based structural elucidation of isomers.

Part 3: Case Study - Differentiating Isomers A, B, and C

Applying the workflow, we can predict the key distinguishing features for our three example isomers.

IsomerKey Distinguishing NMR Features
A: 2-Bromo-1-phenoxy-4-fluoro-5-nitrobenzene ¹H NMR: Two aromatic protons on the central ring. One will be a doublet due to coupling to F (³JHF), the other a doublet due to coupling to the other proton (³JHH) and further split by F (⁴JHF).HMBC: The proton at C6 will show a correlation to the carbon bearing the phenoxy group (C1). The proton at C3 will show correlations to C1 (phenoxy), C2 (bromo), C4 (fluoro), and C5 (nitro).NOESY: Expect a strong NOE between the ortho-protons of the phenoxy ring and the proton at C6 of the central ring.
B: 4-Bromo-1-phenoxy-2-fluoro-5-nitrobenzene ¹H NMR: Two aromatic protons on the central ring. One will be a doublet due to coupling to F (³JHF). The other will be a singlet (or very finely split) as it has no adjacent protons.HMBC: The proton at C3 will show a key correlation to the carbon bearing the bromine (C4). The proton at C6 will show correlations to C1 (phenoxy) and C5 (nitro).¹⁹F NMR: The fluorine at C2 will exhibit a large ³JFC coupling to C4 (bearing Br) and C6.
C: 2-Bromo-4-phenoxy-1-fluoro-5-nitrobenzene ¹H NMR: Two aromatic protons on the central ring. They will appear as two doublets, coupled to each other (³JHH). One will show additional coupling to the fluorine atom (⁴JHF).HMBC: The proton at C3 will show a strong correlation to the carbon bearing the fluorine (C1). The proton at C6 will show a correlation to C4 (phenoxy) and C5 (nitro).NOESY: Expect NOEs between the ortho-protons of the phenoxy ring and the protons at C3 and C6 of the central ring.

Data Interpretation Example (Isomer A):

  • ¹H NMR reveals two protons on the main ring. Let's call them H3 and H6.

  • COSY shows no correlation between H3 and H6, confirming they are not adjacent.

  • HSQC assigns the carbons C3 and C6.

  • HMBC is the crucial step. H6 shows a ³J correlation to the quaternary carbon C1. The protons of the phenoxy group also correlate to C1, confirming the OPh group is at position 1. H3 shows a ³J correlation to C1 and C5, and a ²J correlation to C2 and C4. This places H3 between the bromo/phenoxy side and the fluoro/nitro side.

  • ¹⁹F NMR shows couplings to H3 and C4, confirming the F position.

  • NOESY shows a cross-peak between the phenoxy ortho-protons and H6, confirming their spatial proximity and locking in the final structure as Isomer A.

Caption: Key HMBC and NOESY correlations for Isomer A.

Conclusion

Distinguishing the constitutional isomers of bromophenoxy-fluoronitrobenzene is a complex but achievable task with a systematic and multi-technique NMR approach. While 1D ¹H, ¹³C, and ¹⁹F spectra provide the initial, crucial data points regarding the chemical environment of each nucleus, it is the combination of 2D correlation experiments—COSY, HSQC, HMBC, and NOESY—that allows for the definitive assembly of the molecular structure. By carefully analyzing through-bond and through-space correlations, researchers can confidently and accurately determine the precise isomeric form, a critical step in ensuring the safety, efficacy, and novelty of new chemical entities.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 15.8: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]

  • OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Retrieved from [Link]

  • American Chemical Society. (2010, September 15). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Conduct Science. (2021, April 5). The Nuclear Overhauser Effect. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(3-Bromophenoxy)-2-fluoro-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.